B1574946 Prostate Specific Antigen-1 (153-161)

Prostate Specific Antigen-1 (153-161)

Cat. No. B1574946
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostate Specific Antigen-1

Scientific Research Applications

Prostate Cancer Detection

Prostate Specific Antigen (PSA) is a key biomarker in the detection of prostate cancer. Research has shown that different molecular forms of PSA, such as free PSA and PSA complexed with various protease inhibitors, enhance the specificity of PSA in clinical applications. Additionally, human glandular kallikrein 2 (KLK2), a homologous prostate-localized antigen, may further reduce unnecessary prostate biopsies (Stephan, Jung, Lein, & Diamandis, 2007).

Regulation of PSA Expression

The expression of PSA is regulated by an upstream enhancer located in the 5′-flanking region of the human PSA gene. This enhancer is androgen-responsive and requires a promoter for activity. The study of this enhancer has revealed insights into prostate-specific gene expression, which may involve the interaction of prostate-specific proteins or protein complexes with the enhancer (Schuur et al., 1996).

PSA in Serum

The predominant form of PSA in serum is in complex with alpha 1-antichymotrypsin. This discovery has implications for the measurement of PSA immunoreactivity in patients with prostate cancer. Understanding the forms in which PSA occurs in the blood is crucial for accurate monitoring and diagnosis of prostate cancer (Lilja et al., 1991).

PSA Immunossensing

The development of immunoassays for PSA has been advanced with the use of surface plasmon resonance biosensors. These novel analytical technologies enable more accurate and efficient detection of PSA, which benefits both clinicians and patients in the diagnosis and monitoring of prostate cancer (Huang et al., 2005).

Therapeutic Applications

Research on prostate-specific membrane antigen (PSMA) targeted radionuclide therapy for metastasized castration-resistant prostate cancer suggests the potential for improved therapeutic alternatives. Studies have shown that certain isotopes, when combined with PSMA-617, provide more effective treatment options (Müller et al., 2019).

Prostate-Specific Antigen in Monitoring Therapy

PSA levels are widely used for monitoring the efficacy of therapy for prostate cancer. Clinical studies have found PSA levels to be of prognostic value in patients undergoing various treatments for advanced prostate cancer (Kuriyama et al., 1981).

properties

sequence

CYASGWGSI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Prostate Specific Antigen-1 (153-161)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.